An In-depth Technical Guide to 5-Nitro-indoline-7-carboxylic acid methyl ester
An In-depth Technical Guide to 5-Nitro-indoline-7-carboxylic acid methyl ester
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block
Disclaimer: The compound 5-Nitro-indoline-7-carboxylic acid methyl ester is a specialized chemical intermediate. The CAS number 1082040-75-2 provided in the query is not associated with this specific structure in public chemical databases. This guide has been constructed based on established principles of organic chemistry and data from structurally related analogues. All experimental protocols are illustrative and should be adapted and validated under appropriate laboratory settings.
Section 1: Introduction and Strategic Importance
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its saturated heterocyclic ring, fused to a benzene moiety, provides a rigid, three-dimensional structure that is amenable to diverse functionalization. The introduction of a nitro group, particularly at the C-5 position, significantly modulates the electronic properties of the benzene ring, often enhancing biological activity or providing a synthetic handle for further transformations, such as reduction to a key amino group.[1][2]
5-Nitro-indoline-7-carboxylic acid methyl ester is a strategically designed molecule that combines these features. The methyl ester at the C-7 position serves as a versatile point for derivatization, such as amide bond formation, while the 5-nitro group makes the compound a valuable precursor for creating libraries of 5-aminoindoline derivatives. These derivatives have shown promise in various therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4][5] This guide provides a comprehensive technical overview of its properties, a proposed synthetic route, analytical characterization, and potential applications for researchers in drug discovery and organic synthesis.
Section 2: Physicochemical and Spectroscopic Properties
| Property | Estimated Value / Characteristic | Rationale / Comparative Compound |
| Molecular Formula | C₁₀H₁₀N₂O₄ | From structure |
| Molecular Weight | 222.19 g/mol | From structure |
| Appearance | Expected to be a yellow to orange solid | Aromatic nitro compounds are typically colored.[8] |
| Melting Point | 130-170 °C (estimated range) | Similar to substituted methyl 5-nitro-1H-indole-3-carboxylates (e.g., 133-134 °C, 165-167 °C).[6] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); poorly soluble in water and nonpolar solvents (Hexane). | Common for functionalized aromatic compounds. |
| ¹H NMR (400 MHz, CDCl₃) | See Section 4 for detailed prediction | Based on analysis of functional groups and known shifts for indoline/nitroaromatic protons. |
| ¹³C NMR (100 MHz, CDCl₃) | See Section 4 for detailed prediction | Based on analysis of functional groups and known shifts for indoline/nitroaromatic carbons. |
| IR (KBr, cm⁻¹) | ~3350 (N-H), ~1720 (C=O, ester), ~1520 & ~1340 (NO₂, asymm. & symm.) | Characteristic frequencies for the indoline N-H, ester carbonyl, and aromatic nitro groups. |
| Mass Spec (ESI-MS) | m/z 223.07 [M+H]⁺, 245.05 [M+Na]⁺ | Predicted for the given molecular formula. |
Section 3: Proposed Synthesis and Purification
The synthesis of 5-Nitro-indoline-7-carboxylic acid methyl ester is not explicitly described in the literature. However, a logical and robust synthetic pathway can be designed based on well-established transformations of the indoline core. The proposed three-step synthesis starts from the commercially available Indoline-7-carboxylic acid.
The causality behind this proposed route is as follows:
-
Esterification First: The carboxylic acid is protected as a methyl ester. This is crucial because the free carboxylic acid could interfere with the nitrating conditions (e.g., via unwanted oxidation or directing effects). A standard Fischer-Speier esterification is a reliable and high-yielding method.
-
N-Acetylation for Regiocontrol: Direct nitration of the indoline ring is complex. The secondary amine is a powerful activating group that is also acid-sensitive. Under strong nitrating conditions (HNO₃/H₂SO₄), the protonated amine acts as a meta-director, favoring nitration at the C-6 position.[9] To direct the electrophilic nitration to the C-5 position (para to the amine), the nitrogen must be protected with an electron-withdrawing group, such as an acetyl group. The N-acetyl group is a moderate ortho, para-director, and steric hindrance at the N-acetyl group will strongly favor substitution at the C-5 position over the C-3 position.
-
Nitration and Deprotection: With the nitrogen acetylated, electrophilic aromatic substitution with a standard nitrating mixture can proceed with high regioselectivity for the desired C-5 position. The acetyl protecting group can then be removed under basic or acidic hydrolysis to yield the final product.
Visualized Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl indoline-7-carboxylate
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Indoline-7-carboxylic acid (10.0 g, 61.3 mmol).
-
Reagents: Add methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl indoline-7-carboxylate as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 1-acetylindoline-7-carboxylate
-
Setup: Dissolve the crude Methyl indoline-7-carboxylate (approx. 61.3 mmol) in pyridine (100 mL) in a 250 mL round-bottom flask cooled in an ice bath.
-
Reagents: Slowly add acetic anhydride (8.7 mL, 92.0 mmol) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into ice-cold water (300 mL) and extract with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, Methyl 1-acetylindoline-7-carboxylate, should be of sufficient purity for the subsequent nitration.
Step 3: Synthesis of 5-Nitro-indoline-7-carboxylic acid methyl ester
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Setup: In a 250 mL three-necked flask fitted with a dropping funnel and a thermometer, dissolve the crude Methyl 1-acetylindoline-7-carboxylate (approx. 61.3 mmol) in concentrated sulfuric acid (100 mL) at 0°C (ice-salt bath).
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.3 mL, 67.4 mmol) to concentrated sulfuric acid (10 mL) at 0°C. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). A precipitate of Methyl 1-acetyl-5-nitroindoline-7-carboxylate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Deprotection: Suspend the dried intermediate in a mixture of methanol (150 mL) and 10% aqueous sodium hydroxide (50 mL). Heat the mixture to reflux for 3 hours.
-
Isolation & Purification: Cool the mixture and remove methanol under reduced pressure. Neutralize the aqueous solution with 2M HCl, which will precipitate the final product. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to afford pure 5-Nitro-indoline-7-carboxylic acid methyl ester.
Section 4: Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's structure.
Protocol: Acquiring Spectroscopic Data
-
NMR Spectroscopy: Dissolve ~10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Prepare a 1 mg/mL solution in methanol or acetonitrile. Analyze using high-resolution electrospray ionization mass spectrometry (ESI-HRMS) in both positive and negative ion modes to confirm the molecular formula.
-
Infrared Spectroscopy: Prepare a KBr pellet containing ~1 mg of the product or analyze using an ATR-FTIR spectrometer to identify key functional groups.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.0-12.0 (s, 1H, NH of indole, if not N-acylated)
-
δ ~8.5 (d, J≈2.5 Hz, 1H, H-4, ortho to NO₂)
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δ ~8.0 (dd, J≈9.0, 2.5 Hz, 1H, H-6, meta to NO₂)
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δ ~3.9 (s, 3H, -OCH₃)
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δ ~3.6 (t, J≈8.5 Hz, 2H, -CH₂-CH₂-N)
-
δ ~3.2 (t, J≈8.5 Hz, 2H, -CH₂-CH₂-N)
-
Note: The exact chemical shifts of the indoline protons can vary. The aromatic protons are key for confirming regiochemistry.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~166.0 (C=O, ester)
-
δ ~145.0 (C-5, attached to NO₂)
-
δ ~140.0 (C-7a, bridgehead)
-
δ ~130.0 (C-3a, bridgehead)
-
δ ~125.0 (C-6)
-
δ ~115.0 (C-4)
-
δ ~110.0 (C-7, attached to CO₂Me)
-
δ ~52.0 (-OCH₃)
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δ ~48.0 (C-2, -CH₂-N)
-
δ ~28.0 (C-3, -CH₂-C)
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Section 5: Potential Applications and Research Directions
The true value of a building block like 5-Nitro-indoline-7-carboxylic acid methyl ester lies in its potential for elaboration into biologically active molecules. The 5-nitroindoline core is a "privileged scaffold" found in compounds explored for various therapeutic targets.
Logical Framework for Application
Caption: Derivatization potential and associated therapeutic targets.
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Precursor for 5-Aminoindoline Scaffolds: The most immediate application is the catalytic hydrogenation of the nitro group to a primary amine.[2] This 5-aminoindoline is a critical intermediate. For example, substituted 5-aminoindoles have been investigated as binders of the c-Myc G-quadruplex, a DNA secondary structure implicated in cancer, making them interesting candidates for anticancer drug development.[4]
-
Anti-inflammatory Drug Discovery: Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[2] The title compound provides a scaffold that can be systematically modified at the N-1 and C-7 positions to optimize activity against these targets.
-
Antimicrobial Research: The nitroaromatic group itself is a known pharmacophore in antimicrobial agents. The compound could be screened directly or used as a starting point to synthesize novel indole derivatives with potential antibacterial or antifungal properties.[3][5]
Section 6: Safety and Handling
As a senior scientist, ensuring a culture of safety is paramount. Aromatic nitro compounds require careful handling due to their potential toxicity and thermal instability.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.[10][11]
-
Toxicological Hazards: Aromatic nitro compounds can be toxic upon inhalation, ingestion, or skin absorption. They are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[10]
-
Fire and Explosion Hazards: While mononitro compounds are generally less hazardous than their polynitrated counterparts (like TNT), they are combustible and can decompose exothermically at high temperatures or in the presence of contaminants or strong bases.[8][12][13] Avoid heating without proper thermal hazard assessment. Chemical reduction processes must be carefully controlled to prevent overheating.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from strong bases, reducing agents, and sources of ignition. Keep the container tightly sealed.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[11]
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